molecular formula C6H5Cl2N3 B14774122 2,6-Dichloro-3-methanehydrazonoylpyridine

2,6-Dichloro-3-methanehydrazonoylpyridine

Cat. No.: B14774122
M. Wt: 190.03 g/mol
InChI Key: BNNSTJHRZJXMCO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methanehydrazonoylpyridine is an organic compound with the molecular formula C6H5Cl2N3. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, and a methanehydrazonoyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methanehydrazonoylpyridine typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 2,6-dichloropyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methanehydrazonoylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, hydrazones, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-3-methanehydrazonoylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methanehydrazonoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-methanehydrazonoylpyridine is unique due to its specific functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C6H5Cl2N3

Molecular Weight

190.03 g/mol

IUPAC Name

(2,6-dichloropyridin-3-yl)methylidenehydrazine

InChI

InChI=1S/C6H5Cl2N3/c7-5-2-1-4(3-10-9)6(8)11-5/h1-3H,9H2

InChI Key

BNNSTJHRZJXMCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=NN)Cl)Cl

Origin of Product

United States

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